3-chloro-4-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine
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Overview
Description
3-chloro-4-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro substituent at the third position and a methoxy group linked to a piperidine ring at the fourth position of the pyridine ring The oxan-2-yl group is attached to the piperidine ring, adding to the complexity of the molecule
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various proteins and enzymes
Mode of Action
Related compounds have been shown to interact with their targets through various mechanisms, such as catalytic protodeboronation and Suzuki–Miyaura coupling . These interactions can lead to changes in the target’s function and downstream effects.
Biochemical Pathways
Related compounds have been shown to participate in various biochemical processes, such as the suzuki–miyaura coupling reaction . This reaction involves the formation of carbon-carbon bonds, which can have significant downstream effects.
Result of Action
Related compounds have been shown to have various effects, such as antibacterial and antifungal activity
Action Environment
For example, the Suzuki–Miyaura coupling reaction is known to be influenced by the reaction conditions .
Preparation Methods
The synthesis of 3-chloro-4-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine can be achieved through a multi-step synthetic route. One common method involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine and piperidine.
Formation of Intermediate: The piperidine ring is functionalized with an oxan-2-ylmethyl group through a nucleophilic substitution reaction.
Methoxylation: The intermediate is then subjected to methoxylation using appropriate reagents to introduce the methoxy group at the desired position.
Final Coupling: The final step involves coupling the functionalized piperidine intermediate with 3-chloropyridine under suitable reaction conditions to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
3-chloro-4-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The chloro substituent on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-4-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its structural features make it a candidate for drug discovery and development, particularly in the design of molecules targeting specific biological pathways.
Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers can use this compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies and reaction pathways.
Comparison with Similar Compounds
3-chloro-4-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine can be compared with other similar compounds, such as:
3-chloro-4-(methoxymethyl)pyridine: This compound lacks the piperidine and oxan-2-yl groups, making it less complex and potentially less versatile in its applications.
4-(piperidin-4-ylmethoxy)pyridine: This compound does not have the chloro substituent, which may affect its reactivity and interaction with biological targets.
3-chloro-4-(piperidin-4-ylmethoxy)pyridine: Similar to the target compound but without the oxan-2-yl group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-4-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c18-16-11-19-7-4-17(16)22-13-14-5-8-20(9-6-14)12-15-3-1-2-10-21-15/h4,7,11,14-15H,1-3,5-6,8-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFDBWINUPWYHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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